2-((3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)aniline
Description
Properties
IUPAC Name |
2-[[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]methyl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O2/c14-10-5-2-1-4-9(10)8-12-15-13(16-18-12)11-6-3-7-17-11/h1-7H,8,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWICHUODPNECHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=NC(=NO2)C3=CC=CO3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)aniline typically involves the formation of the oxadiazole ring followed by the introduction of the furan and aniline groups. One common method involves the cyclization of a suitable precursor under acidic or basic conditions to form the oxadiazole ring. The furan ring can be introduced via a Suzuki–Miyaura coupling reaction, which is known for its mild and functional group-tolerant conditions
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and optimized reaction conditions can significantly enhance the efficiency of the synthesis process. Additionally, the scalability of the Suzuki–Miyaura coupling reaction makes it a viable option for industrial production .
Chemical Reactions Analysis
Types of Reactions
2-((3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)aniline can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The oxadiazole ring can be reduced under suitable conditions.
Substitution: The aniline moiety can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophilic substitution can be carried out using reagents like bromine or nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furan-2-carboxylic acid derivatives .
Scientific Research Applications
2-((3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)aniline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-((3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)aniline involves its interaction with specific molecular targets. The furan and oxadiazole rings can interact with biological macromolecules, potentially inhibiting enzymes or disrupting cellular processes. The aniline moiety may also contribute to the compound’s biological activity by interacting with cellular receptors or enzymes .
Comparison with Similar Compounds
Structural Variations and Electronic Properties
The compound’s analogs differ in substituents on the oxadiazole ring, aromatic systems (furan vs. thiophene), and linker groups. Key examples include:
Key Observations :
- Heterocycle Effects : Replacing furan with thiophene (e.g., ) introduces sulfur, enhancing lipophilicity and polarizability, which may improve membrane permeability .
- Electronic Modifications : Substituents like CF₃ () or fluorine () alter electron density, affecting reactivity and interactions with enzymes or receptors.
Physicochemical and Spectral Properties
- Solubility : The furan-containing compound may exhibit lower solubility in polar solvents compared to thiophene analogs due to reduced S···O interactions .
- Spectroscopy :
- FTIR : The target compound shows C=N (1650–1670 cm⁻¹) and C-O-C (1050–1100 cm⁻¹) stretches, consistent with oxadiazole and furan rings .
- NMR : Thiophene analogs display downfield shifts for aromatic protons (δ 7.2–8.1 ppm) compared to furan derivatives (δ 6.5–7.5 ppm) due to sulfur’s deshielding effect .
Biological Activity
The compound 2-((3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)aniline is a derivative of the oxadiazole family, which has garnered attention for its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical formula for this compound is . Its structural features include a furan ring and an oxadiazole moiety, which are known to contribute to various biological activities.
| Property | Value |
|---|---|
| Chemical Formula | C₁₃H₁₁N₃O₂ |
| Molecular Weight | 241.25 g/mol |
| IUPAC Name | This compound |
Biological Activities
Research indicates that compounds containing oxadiazole structures exhibit a wide range of biological activities including:
- Anticancer Activity : Oxadiazole derivatives have been reported to possess significant anticancer properties. For instance, a study demonstrated that similar compounds exhibited IC50 values ranging from 10 to 100 µM against various cancer cell lines such as HeLa and CaCo-2 .
- Antimicrobial Effects : The compound has shown potential antibacterial and antifungal activities. The minimum inhibitory concentration (MIC) values for related oxadiazole derivatives were reported between 4.69 to 156.47 µM against different bacterial strains .
- Anti-inflammatory Properties : Some studies suggest that oxadiazoles can inhibit pro-inflammatory cytokines and enzymes like cyclooxygenases (COX), contributing to their anti-inflammatory effects .
- Neuroprotective Effects : Certain derivatives have been explored for their neuroprotective potential in models of neurodegenerative diseases .
The precise mechanism of action for this compound remains under investigation; however, several pathways have been proposed:
- Inhibition of Enzymatic Activity : Oxadiazole compounds often act as inhibitors of key enzymes involved in cancer progression and inflammation.
- Interference with Cell Signaling Pathways : These compounds may modulate signaling pathways such as apoptosis and cell proliferation through interactions with specific receptors or proteins.
Case Studies
Several studies have investigated the biological activity of related compounds:
- Study on Anticancer Activity :
- Antimicrobial Study :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
